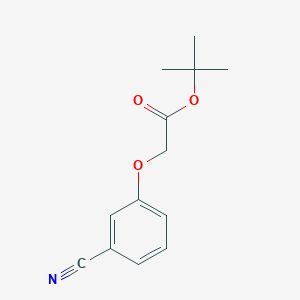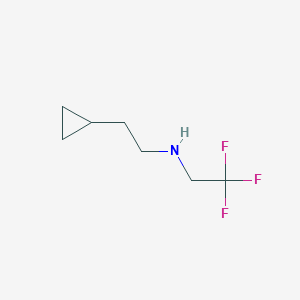![molecular formula C11H11ClN4 B8438496 6-chloro-N-cyclobutyl-Pyrido[3,2-d]pyrimidin-4-amine](/img/structure/B8438496.png)
6-chloro-N-cyclobutyl-Pyrido[3,2-d]pyrimidin-4-amine
Descripción general
Descripción
6-chloro-N-cyclobutyl-Pyrido[3,2-d]pyrimidin-4-amine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound belongs to the class of pyrido[3,2-d]pyrimidines, which are known for their diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-cyclobutyl-Pyrido[3,2-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with cyclobutanone in the presence of a chlorinating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
6-chloro-N-cyclobutyl-Pyrido[3,2-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrido[3,2-d]pyrimidines.
Aplicaciones Científicas De Investigación
6-chloro-N-cyclobutyl-Pyrido[3,2-d]pyrimidin-4-amine has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Studied for its potential anticancer properties due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 6-chloro-N-cyclobutyl-Pyrido[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs) by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 6-chloro-N-(4-chlorophenyl)pyrimidin-4-amine
- 6-chloro-N,N-dimethylpyrimidin-4-amine
- 6-chloro-N-isopropyl-2-(methylthio)pyrimidin-4-amine
Uniqueness
6-chloro-N-cyclobutyl-Pyrido[3,2-d]pyrimidin-4-amine is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its binding affinity and selectivity towards specific molecular targets, making it a valuable compound for drug discovery and development .
Propiedades
Fórmula molecular |
C11H11ClN4 |
|---|---|
Peso molecular |
234.68 g/mol |
Nombre IUPAC |
6-chloro-N-cyclobutylpyrido[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C11H11ClN4/c12-9-5-4-8-10(16-9)11(14-6-13-8)15-7-2-1-3-7/h4-7H,1-3H2,(H,13,14,15) |
Clave InChI |
CLHSJNXZMGDGIB-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)NC2=NC=NC3=C2N=C(C=C3)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclohexanecarboxylic acid [1-(4-pyridinyl)ethylidene]hydrazide](/img/structure/B8438443.png)

![5,5-Dimethyl-2-vinyl-[1,4]dioxane-2-carboxylic acid](/img/structure/B8438458.png)



![Ethanone, 1-(4-chloro-3-fluorophenyl)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B8438480.png)





